![molecular formula C37H38O2PS3+ B593275 [10-Oxo-10-[4-(5-Sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)
[10-Oxo-10-[4-(5-Sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium
Übersicht
Beschreibung
AP39 ist ein neuartiger, mitochondrien-gerichteter Wasserstoffsulfid-Donator. Es hat aufgrund seiner Fähigkeit, Wasserstoffsulfid direkt in die Mitochondrien zu transportieren, erhebliche Aufmerksamkeit erlangt. Dadurch werden schützende Effekte gegen oxidativen Stress ausgeübt und die mitochondriale Funktion aufrechterhalten. Diese Verbindung hat sich in verschiedenen therapeutischen Anwendungen, einschließlich Kardioprotektion und Neuroprotektion, als vielversprechend erwiesen .
Herstellungsmethoden
Die Synthese von AP39 beinhaltet die Kupplung eines mitochondrien-gerichteten Motivs, Triphenylphosphonium, mit einer Wasserstoffsulfid-donierenden Einheit, Dithiolethon, über einen aliphatischen Linker . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Kupplungsreaktion zu erleichtern. Industrielle Produktionsmethoden für AP39 sind nicht umfassend dokumentiert, aber der Syntheseprozess ist für Forschungs- und potenzielle therapeutische Anwendungen skalierbar .
Wissenschaftliche Forschungsanwendungen
AP39 wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. In der Kardiologie hat sich gezeigt, dass AP39 Doxorubicin-induzierte Kardiotoxizität durch die Regulation des AMPK/UCP2-Signalwegs lindert . In der Neurologie hat AP39 schützende Effekte gegen die Alzheimer-Krankheit gezeigt, indem es die mitochondriale Funktion erhält und oxidativen Stress reduziert . Darüber hinaus hat AP39 in Gefäßstudien eine vasorelaxierende Aktivität gezeigt, was auf sein Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen hindeutet . Die Fähigkeit der Verbindung, Wasserstoffsulfid direkt in die Mitochondrien zu transportieren, macht sie zu einem wertvollen Werkzeug bei der Untersuchung der mitochondrialen Funktion und Bioenergetik .
Wirkmechanismus
AP39 übt seine Wirkungen aus, indem es Wasserstoffsulfid direkt in die Mitochondrien transportiert. Der von AP39 freigesetzte Wasserstoffsulfid trägt dazu bei, die mitochondriale Funktion aufrechtzuerhalten, indem er oxidativen Stress reduziert, Apoptose verhindert und die Integrität der mitochondrialen DNA bewahrt . Die Verbindung zielt auf den AMPK/UCP2-Signalweg in Kardiomyozyten ab, der eine entscheidende Rolle bei der Regulierung des zellulären Energiestoffwechsels und dem Schutz vor oxidativen Schäden spielt . In Neuronen trägt AP39 dazu bei, die mitochondriale Dynamik und Bioenergetik aufrechtzuerhalten, wodurch es vor neurodegenerativen Erkrankungen schützt .
Wirkmechanismus
Target of Action
The primary target of this compound is the mitochondria . The compound is a hydrogen sulfide (H2S) donor molecule coupled to a mitochondria-targeting moiety (triphenylphosphonium; TPP+) .
Mode of Action
The compound interacts with its target, the mitochondria, by donating hydrogen sulfide (H2S). This interaction helps in the inhibition of oxidative stress-induced endothelial cell death .
Biochemical Pathways
The compound affects the biochemical pathways involving the endogenous gasomediator hydrogen sulfide (H2S). The synthesis and bioavailability of H2S are perturbed in many disease states, including those involving mitochondrial dysfunction . The compound, being a H2S donor, can potentially rectify these perturbations.
Pharmacokinetics
The compound’s effectiveness has been compared against a standard non-tpp+ containing h2s donor (gyy4137) in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound’s bioavailability and effectiveness are influenced by its ability to target mitochondria.
Result of Action
The compound’s action results in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by oxidative stress and mitochondrial dysfunction.
Vorbereitungsmethoden
The synthesis of AP39 involves the coupling of a mitochondria-targeting motif, triphenylphosphonium, with a hydrogen sulfide-donating moiety, dithiolethione, via an aliphatic linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods for AP39 are not extensively documented, but the synthesis process is scalable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
AP39 unterliegt in erster Linie Reaktionen, die Wasserstoffsulfid innerhalb des mitochondrialen Milieus freisetzen. Die Verbindung ist so konzipiert, dass sie Wasserstoffsulfid langsam freisetzt und so eine nachhaltige Versorgung innerhalb der Mitochondrien gewährleistet . Übliche Reagenzien, die bei der Synthese von AP39 verwendet werden, umfassen Triphenylphosphoniumbromid und Dithiolethon. Das Hauptprodukt, das aus der Reaktion von AP39 entsteht, ist Wasserstoffsulfid, das verschiedene biologische Wirkungen ausübt .
Vergleich Mit ähnlichen Verbindungen
AP39 ist unter den Wasserstoffsulfid-Donatoren aufgrund seiner Fähigkeit zur Mitochondrien-Zielsteuerung einzigartig. Andere Wasserstoffsulfid-Donatoren, wie Natriumhydrogensulfid und Natriumsulfid, zielen nicht speziell auf Mitochondrien ab und bieten daher möglicherweise nicht den gleichen Schutz vor oxidativem Stress in den Mitochondrien . Ähnliche Verbindungen zu AP39 umfassen andere mitochondrien-gerichtete Wasserstoffsulfid-Donatoren wie AP123 und AP67, die ebenfalls darauf abzielen, Wasserstoffsulfid direkt in die Mitochondrien zu transportieren . AP39s spezifisches Design und seine Wirksamkeit in verschiedenen therapeutischen Anwendungen machen es zu einer herausragenden Verbindung in dieser Kategorie .
Eigenschaften
IUPAC Name |
[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPVLCJPNDOZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38O2PS3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


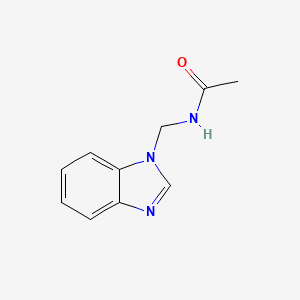
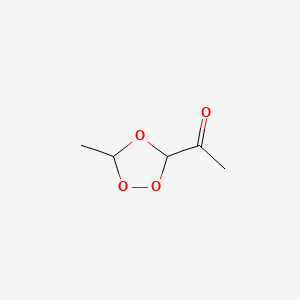
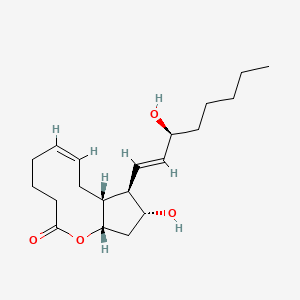
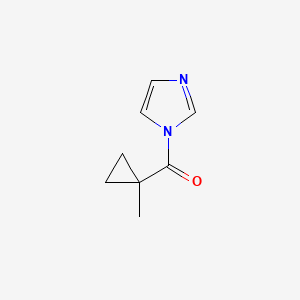
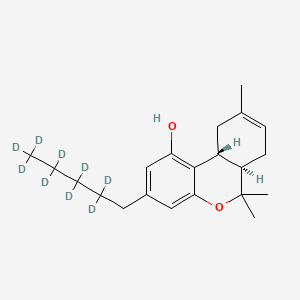
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
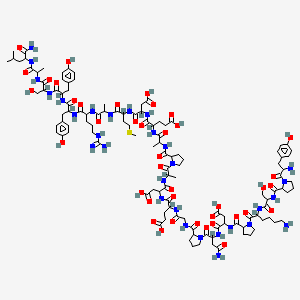

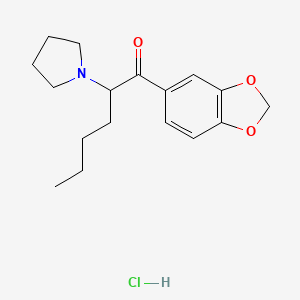
![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole,1,2,3,11b-tetrahydro-,(S)-(9CI)](/img/no-structure.png)
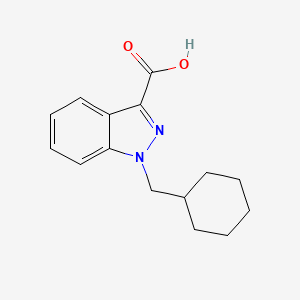
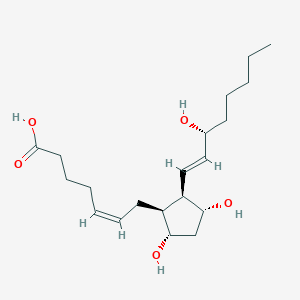
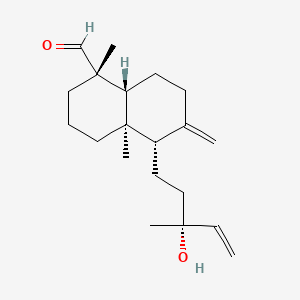
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
